

# Yttrium-90 Radioisotope: A Technical Guide to its Physical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Yttrium-90**

Cat. No.: **B1217062**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of the **Yttrium-90** (Y-90) radioisotope. Y-90 is a high-energy beta-emitting radionuclide with significant applications in targeted radiotherapy, particularly in the treatment of hepatic malignancies and other cancers.<sup>[1][2]</sup> This document consolidates key quantitative data, details the experimental methodologies for characterizing its properties, and illustrates fundamental processes through logical diagrams.

## Core Physical and Nuclear Properties

**Yttrium-90** is a radioactive isotope of the element yttrium, with 39 protons and 51 neutrons in its atomic nucleus.<sup>[1]</sup> Its therapeutic efficacy is primarily due to the localized energy deposition from its beta emissions.<sup>[2]</sup> The key physical constants are summarized in the tables below.

## Table 1: General Physical Properties of Yttrium-90

| Property                     | Value                                    |
|------------------------------|------------------------------------------|
| Symbol                       | $^{90}\text{Y}$                          |
| Atomic Number (Z)            | 39                                       |
| Mass Number (A)              | 90                                       |
| Half-life ( $t_{1/2}$ )      | $64.04 \pm 0.05$ hours (2.67 days)[2][3] |
| Decay Constant ( $\lambda$ ) | $3.01 \times 10^{-6} \text{ s}^{-1}$     |
| Specific Activity            | $5.48 \times 10^5 \text{ Ci/g}$          |

**Table 2: Radioactive Decay Characteristics of Yttrium-90**

| Property                                       | Value                                         |
|------------------------------------------------|-----------------------------------------------|
| Decay Mode                                     | Beta Minus ( $\beta^-$ )[3]                   |
| Daughter Nuclide                               | Zirconium-90 ( $^{90}\text{Zr}$ ) (Stable)[1] |
| Decay Energy (Q-value)                         | 2.28 MeV[1]                                   |
| Maximum Beta Energy ( $E_{\beta,\text{max}}$ ) | 2.28 MeV[2]                                   |
| Average Beta Energy ( $E_{\beta,\text{avg}}$ ) | 0.9267 - 0.9336 MeV[1][3]                     |
| Beta Particle Tissue Penetration (Average)     | ~2.5 mm[2][4]                                 |
| Beta Particle Tissue Penetration (Maximum)     | ~11 mm[2][4]                                  |

## Radioactive Decay and Emissions

**Yttrium-90** undergoes pure beta decay, transforming into the stable isotope Zirconium-90. This process involves the conversion of a neutron into a proton within the nucleus, with the emission of a high-energy electron (beta particle) and an antineutrino.[5] While it is considered a pure beta emitter, its interaction with matter and rare decay events produce other forms of detectable radiation.

- **Beta Particles ( $\beta^-$ ):** The primary therapeutic component. These high-energy electrons deposit their energy over a short range in tissue, leading to localized cell death.[4]

- Bremsstrahlung: As the energetic beta particles decelerate rapidly in tissue, they produce a continuous spectrum of X-rays known as Bremsstrahlung ("braking radiation"). This radiation can be detected outside the body and is the basis for SPECT imaging of Y-90 distribution.[1]
- Internal Pair Production: In a very rare decay branch (approximately 32 per million decays), the decay energy results in the creation of a positron-electron pair. The subsequent annihilation of the positron produces two 511 keV gamma photons, which allows for PET imaging.[2][4]
- Cherenkov Radiation: When the high-energy beta particles travel through tissue faster than the speed of light in that medium, they emit a faint optical glow known as Cherenkov radiation.[4]



[Click to download full resolution via product page](#)

**Caption:** Simplified decay scheme of **Yttrium-90**.

## Production of Yttrium-90

There are two primary methods for producing **Yttrium-90** for medical use.[1]

- **Strontium-90/Yttrium-90 Generator:** The most common method involves the radioactive decay of Strontium-90 ( $^{90}\text{Sr}$ ), which has a long half-life of nearly 29 years.[1] In this system,

$^{90}\text{Sr}$  is adsorbed onto a column containing a cation-exchange resin or other sorbent material. The  $^{90}\text{Y}$  daughter nuclide continuously builds up as the  $^{90}\text{Sr}$  decays. The  $^{90}\text{Y}$  can be selectively eluted (or "milked") from the generator using a suitable eluent, such as an acetate buffer solution, leaving the  $^{90}\text{Sr}$  parent on the column. This method provides a long-term, on-site source of high-purity, no-carrier-added  $^{90}\text{Y}$ .<sup>[6][7][8]</sup>

- Neutron Activation: **Yttrium-90** can also be produced by the direct neutron bombardment of stable Yttrium-89 ( $^{89}\text{Y}$ ) in a nuclear reactor ( $^{89}\text{Y}(n,\gamma)^{90}\text{Y}$  reaction).<sup>[1][9]</sup> This method requires access to a nuclear reactor and results in Y-90 that is not carrier-free. Due to the short half-life of Y-90, the product must be rapidly processed and shipped for use.<sup>[9]</sup>



[Click to download full resolution via product page](#)

**Caption:** Primary production pathways for **Yttrium-90**.

## Experimental Protocols

Accurate characterization of Y-90's physical properties is crucial for dosimetry and clinical efficacy. The following sections describe the methodologies used to determine these properties and to image the isotope's distribution post-administration.

## Measurement of Beta Energy Spectrum

The continuous energy distribution of beta particles from Y-90 is a key characteristic.

- Objective: To measure the energy spectrum of beta particles emitted from a  $^{90}\text{Y}$  source.
- Methodology: Magnetic Spectrometry.[\[6\]](#)
  - Apparatus: A magnetic spectrometer is used, which consists of an electromagnet to create a uniform magnetic field and a detector, such as a Geiger-Müller tube, to count the beta particles.[\[6\]](#)
  - Principle: When beta particles pass through the magnetic field, their paths are bent into circular orbits. The radius of curvature is directly proportional to the momentum (and thus energy) of the particle.
  - Procedure:
    - A  $^{90}\text{Y}$  source is placed at the entrance of the spectrometer.
    - The current to the electromagnet is varied in steps, which changes the magnetic field strength. At each step, only electrons of a specific momentum/energy will be correctly focused to pass through a slit and reach the detector.
    - The number of counts at the detector is recorded for each magnetic field setting.
    - The magnetic field strength is calibrated to particle momentum. The count rate per momentum interval is then transformed into count rate per energy interval.
  - Data Analysis: The resulting data of counts versus energy forms the beta spectrum. A Fermi-Kurie plot can be generated from this data to determine the maximum beta energy ( $E\beta,\text{max}$ ) by extrapolating the linear portion of the plot to the x-axis.[\[6\]](#)
- Objective: To determine the average energy of the beta spectrum ( $E\beta,\text{avg}$ ).
- Methodology: Calorimetry.[\[10\]](#)

- Apparatus: A highly sensitive double static calorimeter is used to measure the heat output from a radioactive source. A  $4\pi$  counter is used for absolute activity measurement.[10]
- Principle: The kinetic energy of the beta particles is converted into thermal energy as they are absorbed within the calorimeter, causing a minute temperature rise.
- Procedure:
  - A  $^{90}\text{Y}$  source with a known activity (hundreds of mCi) is placed inside the calorimeter. [10]
  - The heating effect (power, in watts) is measured over several days. The decay of the heating effect should correspond to the known half-life of  $^{90}\text{Y}$ , confirming radionuclidian purity.[10]
  - Corrections are made for the energy of Bremsstrahlung that escapes the calorimeter. [10]
  - After the calorimetric measurement, the source is dissolved, and its absolute activity (disintegrations per second) is precisely determined using a  $4\pi$  counter.
- Data Analysis: The average beta energy is calculated by dividing the measured thermal power (Energy/second) by the absolute activity (particles/second).[10]

## Measurement of Half-Life

- Objective: To experimentally determine the radioactive half-life of  $^{90}\text{Y}$ .
- Methodology: Decay Counting.
  - Apparatus: A radiation detector with stable geometry, such as a dose calibrator or a gamma counter (detecting Bremsstrahlung), is used.[11][12]
  - Principle: The activity of a radioactive sample decreases exponentially over time. By measuring the count rate at various time points, the decay constant and half-life can be determined.
  - Procedure:

- A sample of purified  $^{90}\text{Y}$  is placed in the detector, and its initial count rate is measured.
- The count rate is measured at regular, recorded intervals over a period of several half-lives (e.g., 10-14 days).
- For each measurement, a background radiation count is also taken and subtracted from the sample count to get the net count rate.
- Data Analysis: The natural logarithm of the net count rate is plotted against time. The data points should form a straight line. The slope of this line is equal to the negative of the decay constant ( $\lambda$ ). The half-life ( $t_{1/2}$ ) is then calculated using the formula:  $t_{1/2} = \ln(2) / \lambda$ .

## Post-Administration Imaging Protocols

Imaging is performed after radioembolization to verify the placement of Y-90 microspheres and to perform post-treatment dosimetry.

- Methodology: Bremsstrahlung SPECT/CT Imaging.[\[13\]](#)
  - Apparatus: A dual-head gamma camera equipped with medium-energy (ME) or high-energy (HE) collimators, integrated with a CT scanner.[\[13\]](#)
  - Principle: The gamma camera detects the Bremsstrahlung X-rays produced by the beta particles from  $^{90}\text{Y}$ . The SPECT acquisition creates a 3D map of the radiation distribution, which is fused with the anatomical detail from the CT scan.
  - Acquisition Protocol:
    - Patient Positioning: The patient is positioned supine with the liver in the field of view.
    - Collimator: Medium-Energy Low-Penetration (MELP) or High-Energy General-Purpose (HEGP) collimators are commonly used.[\[13\]](#)
    - Energy Window: A primary energy window is set to capture the most intense part of the Bremsstrahlung spectrum, often in the range of 90-125 keV.[\[13\]](#) Additional energy windows may be used for scatter and background correction.[\[13\]](#)

- Acquisition Parameters: A 128x128 matrix is typical, with 128 projections over 360 degrees, and an acquisition time of approximately 25-30 seconds per view.
- Reconstruction and Analysis:
  - Images are reconstructed using an iterative algorithm like Ordered Subset Expectation Maximization (OSEM), incorporating corrections for attenuation (from CT data), scatter, and collimator-detector response.
  - The reconstructed SPECT/CT images allow for qualitative assessment of microsphere distribution (e.g., tumor coverage, non-target deposition) and quantitative analysis for dosimetry.
- Methodology: Y-90 PET/CT Imaging.[\[7\]](#)[\[13\]](#)
  - Apparatus: A modern PET/CT scanner, preferably with Time-of-Flight (TOF) capability.
  - Principle: The scanner detects the pairs of 511 keV annihilation photons that result from the rare internal pair production decay branch of <sup>90</sup>Y. PET offers superior spatial resolution and quantification compared to Bremsstrahlung SPECT.[\[13\]](#)
  - Acquisition Protocol:
    - Timing: Imaging is typically performed 2-12 hours post-radioembolization.
    - Acquisition Mode: 3D listmode acquisition is performed. Due to the low number of positron events, longer acquisition times are required, often 20-30 minutes per bed position.[\[7\]](#)
    - Isotope Selection: As <sup>90</sup>Y may not be a standard option, a long-lived isotope like <sup>22</sup>Na can be selected on the scanner console, with manual decay correction applied during analysis.
  - Reconstruction and Analysis:
    - Images are reconstructed using an OSEM algorithm, often with TOF and Point Spread Function (PSF) modeling to improve image quality.

- The resulting high-resolution images are used for accurate localization of microspheres and are highly suited for voxel-level dosimetry to establish dose-response relationships.



[Click to download full resolution via product page](#)

**Caption:** A generalized workflow for post-treatment Y-90 imaging.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Yttrium-90 - Wikipedia [en.wikipedia.org]
- 2. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2pf.if.uj.edu.pl [2pf.if.uj.edu.pl]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. web.mit.edu [web.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. jetp.ras.ru [jetp.ras.ru]
- 9. web.pa.msu.edu [web.pa.msu.edu]
- 10. Radioassay of yttrium-90 radiation using the radionuclide dose calibrator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yttrium-90 quantitative phantom study using digital photon counting PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative and Qualitative Assessment of Yttrium-90 PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Yttrium-90 Radioisotope: A Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217062#physical-properties-of-yttrium-90-radioisotope>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)